5-Hexenyldimethylchlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-hex-5-enyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClSi/c1-4-5-6-7-8-10(2,3)9/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKBNSIOLMRTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474030 | |

| Record name | 5-Hexenyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

30102-73-9 | |

| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexenyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical characteristics of 5-Hexenyldimethylchlorosilane

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 5-Hexenyldimethylchlorosilane

Foreword: A Molecule of Dichotomous Reactivity

In the landscape of organosilicon chemistry, bifunctional molecules present a unique paradigm for synthetic innovation. This compound, CAS 30102-73-9, stands as a prime exemplar of this principle. It is a molecule defined by a carefully orchestrated dichotomy: the highly reactive, moisture-sensitive silyl chloride at one end, and a terminal alkene, ripe for a multitude of carbon-carbon and carbon-heteroatom bond formations, at the other. This guide is intended for the practicing researcher and process chemist, offering not just a consolidation of its known properties but a deeper insight into the causality of its reactivity. We will explore how to strategically harness its distinct functional groups, both in isolation and in concert, to achieve complex molecular architectures, modify surfaces, and build novel polymeric systems.

Core Molecular Profile and Physicochemical Properties

This compound is an organosilicon compound that presents as a colorless to pale yellow liquid with a distinct, sharp odor characteristic of chlorosilanes.[1] Its structure, featuring a silicon atom bonded to two methyl groups, a chlorine atom, and a 5-hexenyl chain, is the foundation of its utility.

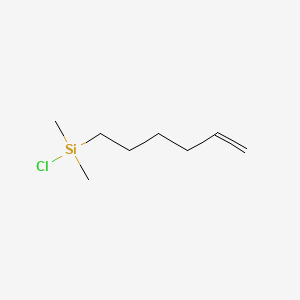

Caption: Molecular structure of this compound.

The physical properties of this compound are critical for its handling, storage, and use in various reaction setups. These are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇ClSi | [2] |

| Molecular Weight | 176.76 g/mol | [2] |

| CAS Number | 30102-73-9 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 183-184 °C | [2] |

| Density | 0.895 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.4423 | [2] |

| Flash Point | 48 °C | [2] |

| Hydrolytic Sensitivity | 8: Reacts rapidly with moisture, water, protic solvents | [2] |

Its high hydrolytic sensitivity is a paramount consideration. The Si-Cl bond is readily attacked by water, leading to the formation of the corresponding silanol and hydrochloric acid.[1] This necessitates storage under an inert atmosphere (e.g., nitrogen or argon) and the use of anhydrous solvents and reagents in all synthetic applications.

Spectroscopic Characterization: The Signature of a Bifunctional Silane

For any researcher, unambiguous structural confirmation is non-negotiable. While a dedicated spectral database for this specific compound is sparse, its structure allows for a highly predictable spectroscopic signature based on well-established principles.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.8 | ddt | 1H | =CH- | Vinylic proton, split by geminal and vicinal protons. |

| ~ 4.9 | m | 2H | H₂C= | Diastereotopic vinylic protons. |

| ~ 2.1 | q | 2H | =C-CH₂- | Allylic protons, deshielded by the double bond. |

| ~ 1.4 | m | 4H | -CH₂-CH₂- | Aliphatic protons in the middle of the chain. |

| ~ 0.8 | t | 2H | Si-CH₂- | Protons alpha to the silicon atom. |

| ~ 0.1 | s | 6H | Si-(CH₃)₂ | Protons on the two equivalent methyl groups bonded to silicon. |

¹³C NMR: The carbon spectrum provides a clear map of the carbon backbone.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 139 | =CH- | Vinylic methine carbon. |

| ~ 114 | H₂C= | Vinylic methylene carbon. |

| ~ 34 | =C-CH₂- | Allylic carbon. |

| ~ 33 | -CH₂- | Aliphatic carbon. |

| ~ 23 | -CH₂- | Aliphatic carbon. |

| ~ 18 | Si-CH₂- | Carbon alpha to silicon. |

| ~ -2 | Si-(CH₃)₂ | Methyl carbons attached to silicon, characteristically upfield. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the alkyl chain, the terminal alkene, and the dimethylsilyl group.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3075 | C-H stretch | Alkene (=C-H) |

| 2975-2850 | C-H stretch | Alkane (-C-H) |

| 1640 | C=C stretch | Alkene |

| 1465 | C-H bend | Alkane (-CH₂-) |

| 1250 | Si-CH₃ symmetric bend | Dimethylsilyl |

| 815, 780 | Si-C stretch | Dimethylsilyl |

| ~540 | Si-Cl stretch | Silyl Chloride |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 176 would be observed, along with a characteristic M+2 peak at m/z = 178 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of a chlorine atom ([M-35]⁺), as well as cleavage of the hexenyl chain.

The Duality of Reaction Chemistry

The synthetic utility of this compound stems from the ability to selectively address its two functional groups.

Chemistry of the Si-Cl Bond: A Gateway to Functionalization

The silicon-chlorine bond is a highly polarized, labile bond that serves as an excellent electrophilic site for nucleophilic substitution.[4] This allows for the facile introduction of a wide array of functionalities.

Caption: General workflow for nucleophilic substitution at the silicon center.

Exemplary Protocol: Methanolysis to 5-Hexenyldimethylmethoxysilane

This protocol demonstrates the conversion of the chlorosilane to a methoxysilane. The choice of a tertiary amine base like triethylamine is crucial; it acts as an acid scavenger, sequestering the HCl byproduct and preventing potential acid-catalyzed polymerization or isomerization of the alkene.[5]

-

Inert Atmosphere Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with this compound (17.7 g, 0.1 mol) and anhydrous diethyl ether (100 mL).

-

Base and Nucleophile Addition: Add triethylamine (12.1 g, 0.12 mol) to the stirred solution. Cool the mixture to 0 °C in an ice bath.

-

Reaction: Add anhydrous methanol (4.0 g, 0.125 mol) dropwise from the dropping funnel over 30 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Filter the reaction mixture to remove the hydrochloride salt. Wash the salt with a small amount of dry diethyl ether.

-

Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure 5-hexenyldimethylmethoxysilane.

Chemistry of the C=C Bond: Building Cyclic and Complex Structures

The terminal alkene offers a versatile handle for intramolecular reactions, providing a powerful strategy for ring construction.

3.2.1. Intramolecular Hydrosilylation: A Path to Sila-cycles

A key application is intramolecular hydrosilylation, which requires prior conversion of the Si-Cl bond to a Si-H bond. This two-step sequence is a powerful method for creating silicon-containing heterocyclic systems.

Caption: Two-step workflow for intramolecular hydrosilylation.

Exemplary Protocol: Synthesis of 1,1-Dimethyl-1-silacycloheptane

-

Step 1: Reduction to 5-Hexenyldimethylsilane:

-

Setup: In an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.8 g, 0.075 mol) in 100 mL of anhydrous THF in a three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer.

-

Addition: Cool the suspension to 0 °C. Add a solution of this compound (17.7 g, 0.1 mol) in 50 mL of anhydrous THF dropwise. Caution: Exothermic reaction and hydrogen gas evolution.

-

Reaction: After addition, allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2 hours.

-

Quenching: Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Isolation: Filter the resulting salts and dry the organic phase over anhydrous MgSO₄. The solvent can be carefully removed by distillation to yield the crude Si-H intermediate. This intermediate is often used directly without further purification due to its volatility.

-

-

Step 2: Intramolecular Cyclization:

-

Setup: Dilute the crude 5-hexenyldimethylsilane from the previous step in 200 mL of anhydrous toluene.

-

Catalysis: Add a catalytic amount of Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~10 ppm Pt).

-

Reaction: Heat the solution to 80 °C and monitor the reaction by IR spectroscopy for the disappearance of the Si-H stretch (~2150 cm⁻¹).

-

Purification: Upon completion, the catalyst can be removed by filtration through a short plug of silica gel. The solvent is removed under reduced pressure, and the product, 1,1-Dimethyl-1-silacycloheptane, is purified by vacuum distillation.

-

3.2.2. Radical Cyclization: Forming Carbocycles

The 5-hexenyl moiety is a classic substrate for radical cyclization, proceeding preferentially via a 5-exo-trig pathway to form a five-membered ring.[6][7] This provides a powerful method for constructing cyclopentylmethyl radical intermediates that can be further functionalized.

Caption: Mechanism of 5-exo-trig radical cyclization.

Proposed Synthesis Route

Commercially available, this compound is most efficiently prepared in the lab via the Grignard reaction between 5-hexenylmagnesium bromide and an excess of dimethyldichlorosilane. Using an excess of the dichlorosilane is critical to minimize the formation of the dialkylated byproduct, di(5-hexenyl)dimethylsilane.

Exemplary Protocol: Synthesis via Grignard Reaction

-

Grignard Formation: Prepare 5-hexenylmagnesium bromide from 6-bromo-1-hexene (0.1 mol) and magnesium turnings (0.11 mol) in anhydrous THF under a nitrogen atmosphere.

-

Reaction Setup: In a separate, flame-dried three-neck flask equipped with a mechanical stirrer, dropping funnel, and condenser, charge dimethyldichlorosilane (38.7 g, 0.3 mol, 3 equivalents) into 150 mL of anhydrous THF. Cool the solution to 0 °C.

-

Grignard Addition: Add the freshly prepared Grignard solution dropwise to the stirred solution of dimethyldichlorosilane. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then stir for 12 hours.

-

Workup: The reaction is quenched by carefully decanting the THF solution into a separate flask. The remaining magnesium salts are washed with dry hexane.

-

Purification: The combined organic solutions are concentrated under reduced pressure. The resulting liquid is then fractionally distilled under vacuum to separate the desired this compound from unreacted dimethyldichlorosilane and any high-boiling byproducts.

Applications in Materials Science and Drug Development

The dual reactivity of this molecule makes it a valuable building block and surface modifier.

-

Surface Modification: The chlorosilyl group can be used to covalently attach the molecule to hydroxyl-terminated surfaces like silica, glass, or metal oxides.[8] This process introduces a terminal alkene "handle" on the surface, which can then be used for further "click" chemistry, polymerization, or attachment of biomolecules.

-

Polymer Synthesis: It can be used as a monomer or a chain-terminating agent in the synthesis of silicone polymers. The hexenyl group can be incorporated into the polymer backbone or as a pendant group, allowing for subsequent cross-linking or functionalization.

-

Protecting Group Chemistry: While less common, the dimethylsilyl group can be used to protect alcohols. The hexenyl group provides a unique deprotection strategy via reactions like ozonolysis or olefin metathesis, which are orthogonal to standard acid/base labile silyl ethers.[9]

Safety and Handling

As a Senior Application Scientist, I must stress the importance of rigorous safety protocols.

-

Corrosive and Flammable: this compound is flammable and causes severe skin burns and eye damage.[2] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: Reacts violently with water to produce HCl gas. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. Reactions should be conducted under an inert atmosphere.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition and moisture.

Conclusion

This compound is more than a simple organosilicon reagent; it is a versatile platform for chemical innovation. Its value lies not in the complexity of its own structure, but in the complexity it enables. By understanding the distinct reactivity of its chlorosilyl and hexenyl functionalities, researchers can unlock a vast synthetic potential, from the precise modification of material surfaces to the elegant construction of complex cyclic molecules. Adherence to strict anhydrous techniques and safety protocols is the key to successfully harnessing the power of this dichotomous molecule.

References

-

Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. (2020). Available at: [Link]

-

Matsuda, T., & Yuihara, I. Selective hydrosilylation of allyl chloride with trichlorosilane. Scientific Reports, (2021). Available at: [Link]

-

Organic Syntheses. 5-methyl-5-hexen-2-one. Coll. Vol. 5, p.783 (1973); Vol. 45, p.74 (1965). Available at: [Link]

- Rao, A. V., Kalesh, R. R., & Pajonk, G. M. Surface modification of silica aerogels with trimethylchlorosilane in the ambient pressure drying.

-

Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube. Available at: [Link]

-

Matlin, A. R., et al. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-hexenyl and 4-Oxa-5-hexenyl Radicals. International Journal of Organic Chemistry, (2013). Available at: [Link]

-

Royal Society of Chemistry. Supporting Information 1 Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

- Beaucage, S. L., & Iyer, R. P. Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry, (2001).

-

Digital Commons at Oberlin. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-hexenyl and 4-Oxa-5-hexenyl Radicals. (2013). Available at: [Link]

-

OpenStax. 11.1 The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry, (2023). Available at: [Link]

-

MOspace. Chemical Surface Modification of Polycarbonate to Increase Hydrophilicity. (2018). Available at: [Link]

-

Organic Chemistry Portal. Protective Groups. Available at: [Link]

-

ResearchGate. 1 H (A) and 13 C (B) NMR spectra of.... (2001). Available at: [Link]

Sources

- 1. CAS 30102-73-9: this compound | CymitQuimica [cymitquimica.com]

- 2. (5-HEXENYL)DIMETHYLCHLOROSILANE | 30102-73-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals [scirp.org]

- 7. digitalcommons.oberlin.edu [digitalcommons.oberlin.edu]

- 8. researchgate.net [researchgate.net]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

An In-Depth Technical Guide to the Reactivity Profile of the Vinyl Group in 5-Hexenyldimethylchlorosilane

Foreword: Unveiling the Synthetic Potential of a Bifunctional Building Block

To the dedicated researchers, scientists, and professionals in the field of drug development and materials science, this guide serves as a comprehensive exploration into the reactivity of 5-Hexenyldimethylchlorosilane. This bifunctional molecule, possessing both a reactive terminal vinyl group and a versatile chlorosilyl moiety, offers a unique platform for a diverse array of chemical transformations. Its architecture allows for either the independent manipulation of each functional group or their concerted action in elegant intramolecular reactions. This document moves beyond a simple recitation of reactions; it delves into the mechanistic underpinnings, the causal relationships behind experimental choices, and provides actionable protocols to empower your research endeavors. Our aim is to present a self-validating system of knowledge, grounded in authoritative sources, to facilitate innovation and discovery in your laboratories.

Core Molecular Architecture and Electronic Profile

This compound, with the chemical formula C8H17ClSi, possesses a structure that intrinsically dictates its reactivity. The molecule consists of a hexenyl chain tethered to a dimethylchlorosilyl group. The terminal vinyl group presents a region of high electron density, characteristic of a π-system, making it susceptible to a variety of addition reactions.

The dimethylchlorosilyl group exerts a significant influence on the reactivity of the vinyl moiety through a combination of electronic and steric effects. The silicon atom is less electronegative than carbon, and silyl groups are known to have a β-stabilizing effect on carbocations, which can influence the regioselectivity of electrophilic additions.[1] However, the presence of the electron-withdrawing chlorine atom on the silicon atom modulates this effect. This chlorine atom imparts a significant inductive effect, drawing electron density away from the silicon atom and, to a lesser extent, from the rest of the molecule. This can slightly reduce the nucleophilicity of the vinyl group compared to its trialkylsilyl analogue. Furthermore, the chlorosilyl group is a precursor to a range of other silicon-based functionalities through nucleophilic substitution at the silicon center.

Intramolecular Hydrosilylation: A Gateway to Cyclic Siloxanes

The proximate positioning of the vinyl group and the (potential for a) silicon-hydride moiety makes this compound an ideal candidate for intramolecular hydrosilylation. This reaction provides a powerful and atom-economical route to construct a six-membered heterocyclic ring system, specifically 1-chloro-1,2-dimethyl-1-silacyclohexane.

Mechanistic Rationale and Catalyst Selection

Intramolecular hydrosilylation is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and iridium. The generally accepted Chalk-Harrod mechanism provides a framework for understanding this transformation. The catalytic cycle involves:

-

Oxidative addition of the Si-H bond to the metal center.

-

Coordination of the alkene (the vinyl group) to the metal center.

-

Insertion of the alkene into the metal-hydride or metal-silyl bond.

-

Reductive elimination of the product to regenerate the active catalyst.

The choice of catalyst is paramount in achieving high yields and selectivity. Platinum-based catalysts, such as Karstedt's catalyst, are widely employed for their high activity. Rhodium and iridium complexes also offer excellent catalytic activity, sometimes with different selectivity profiles. For chlorosilanes, the choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions.

While a direct protocol for the intramolecular hydrosilylation of this compound is not readily found in open literature, the transformation of the corresponding hydride, 5-Hexenyldimethylsilane, is well-established and serves as a foundational protocol. The chlorosilane can be readily converted to the silane in situ or in a preceding step.

Experimental Protocol: Synthesis of 1,2-Dimethyl-1-silacyclohexane (Illustrative)

This protocol describes the intramolecular hydrosilylation of the analogous 5-hexenyldimethylsilane.

Materials:

-

5-Hexenyldimethylsilane

-

Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, Pt ~2%)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add 5-hexenyldimethylsilane (1 equivalent) dissolved in anhydrous toluene (to a concentration of ~0.1 M).

-

Bubble the inert gas through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Add Karstedt's catalyst (typically 10-50 ppm of Pt relative to the silane) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by GC-MS or 1H NMR spectroscopy by observing the disappearance of the vinyl and Si-H protons.

-

Upon completion, cool the reaction mixture to room temperature.

-

The catalyst can be removed by filtration through a short plug of silica gel or activated carbon.

-

The solvent is removed under reduced pressure, and the resulting 1,2-dimethyl-1-silacyclohexane can be purified by distillation.

Expected Outcome: This reaction typically proceeds in high yield (>90%) to furnish the cyclized product.

Diagram: Intramolecular Hydrosilylation Workflow

Caption: Workflow for the synthesis of 1,2-dimethyl-1-silacyclohexane.

Radical Reactions: Harnessing the 5-Hexenyl Moiety for Cyclization

The 5-hexenyl unit is a classic substrate for radical cyclization reactions, providing a reliable method for the construction of five-membered rings. In the context of this compound, this reactivity can be harnessed to generate a cyclopentylmethylsilyl derivative.

Mechanism of 5-exo-trig Cyclization

The regioselectivity of the cyclization of the 5-hexenyl radical is governed by Baldwin's rules, which favor the 5-exo-trig pathway to form a five-membered ring over the 6-endo-trig pathway. This preference is due to better orbital overlap in the transition state for the 5-exo closure.

The radical can be generated at the terminal carbon of the vinyl group through the addition of a radical species. A patent involving this compound mentions the use of AIBN (Azobisisobutyronitrile) as a radical initiator, which strongly suggests the participation of the vinyl group in radical reactions.[2]

Experimental Protocol: Radical-Initiated Reaction (Illustrative)

The following is a general protocol for a radical-initiated reaction involving the vinyl group, based on the conditions suggested in the patent literature.[2]

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN)

-

Triethylamine

-

Anhydrous solvent (e.g., toluene or chloroform/water mixture as mentioned in the patent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel equipped for inert atmosphere operation, combine this compound and the chosen solvent system.

-

Add triethylamine, which can act as a base or a hydrogen atom donor in some radical processes.

-

De-gas the solution by bubbling with an inert gas.

-

Add the radical initiator, AIBN.

-

Heat the reaction mixture to a temperature sufficient to induce the decomposition of AIBN (typically 80-100 °C).

-

Monitor the reaction by an appropriate analytical technique (GC-MS, NMR).

-

Upon completion, cool the reaction and perform a suitable work-up, which may involve washing with water to remove triethylamine salts, drying the organic layer, and removing the solvent.

-

Purify the product by distillation or chromatography.

Expected Outcome: Depending on the other reagents present, this could lead to polymerization or, in the presence of a suitable trapping agent, a cyclized or addition product.

Diagram: Radical Reaction Initiation and Propagation

Caption: General mechanism for the radical cyclization of this compound.

Olefin Metathesis: A Tool for Macrocyclization and Polymerization

The vinyl group of this compound can participate in olefin metathesis reactions, a powerful carbon-carbon bond-forming methodology. This reactivity can be exploited in several ways, including ring-closing metathesis (RCM) to form macrocycles when tethered to another alkene, or as a surface anchor for ring-opening metathesis polymerization (ROMP).

Application in Ring-Closing Metathesis

This compound can be used as a bifunctional linker. By first reacting the chlorosilyl group with a diol containing another terminal alkene, a silicon-tethered diene can be synthesized. This diene can then undergo RCM to form a silicon-containing macrocycle. These silicon-tethered RCM strategies are valuable as the silicon tether can be subsequently cleaved under mild conditions to reveal a functionalized acyclic product.[3]

Catalysts: The choice of catalyst is critical for successful RCM. Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, are commonly used due to their tolerance to various functional groups.[4]

Role in Surface-Initiated Polymerization

This compound has been used to functionalize silicon wafer surfaces.[5] The chlorosilyl group reacts with surface hydroxyl groups to form a stable siloxane bond, leaving the hexenyl group available on the surface. These vinyl-terminated surfaces can then be used to initiate ROMP of cyclic olefins in the vapor phase, leading to the growth of polymer brushes from the surface.[5]

Illustrative Experimental Workflow: Silicon-Tethered RCM

Step 1: Synthesis of the Diene Precursor

-

React this compound with an unsaturated diol (e.g., but-3-ene-1,2-diol) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the silicon-tethered diene.

Step 2: Ring-Closing Metathesis

-

Dissolve the purified diene in an appropriate solvent (e.g., dichloromethane or toluene).

-

Add a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, typically 1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating, often under an inert atmosphere. The reaction is driven forward by the release of volatile ethylene.

-

Monitor the reaction until completion.

-

Quench the reaction (e.g., with ethyl vinyl ether) and purify the cyclic siloxane product by chromatography.

Diagram: Silicon-Tethered Ring-Closing Metathesis Strategy

Caption: Strategy for forming macrocycles using this compound as a tether.

Epoxidation and Other Electrophilic Additions

The electron-rich double bond of the vinyl group is susceptible to electrophilic attack, leading to a variety of addition products. Epoxidation is a particularly useful transformation, yielding a reactive epoxide ring that can be further functionalized.

Epoxidation with Peroxy Acids

The epoxidation of alkenes is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[6][7] The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. The presence of the silicon atom can influence the stereoselectivity of this reaction in certain contexts, but for a terminal, unhindered alkene like that in this compound, the reaction is expected to proceed readily. A procedure for the epoxidation of polymers grafted onto a surface using this compound as a linker has been described, demonstrating the feasibility of this reaction on the vinyl group.[8]

Experimental Protocol: Epoxidation with m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a flask equipped with a stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude epoxide can be purified by column chromatography on silica gel.

Conclusion

This compound is a versatile building block with a rich and varied reactivity profile centered on its terminal vinyl group. The interplay between the nucleophilic character of the double bond and the electronic influence of the dimethylchlorosilyl moiety allows for a range of synthetically valuable transformations. From the elegant construction of cyclic siloxanes via intramolecular hydrosilylation to the formation of five-membered rings through radical cyclization, and its application as a tether in olefin metathesis, this molecule offers numerous avenues for the synthesis of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for further exploration and innovation in your research.

References

- Dynamic polymer with dynamic cross-linked structure. WO2017206671A1.

- ChemInform Abstract: Fabrication of Patterned Silane Based Self-Assembled Monolayers by Photolithography and Surface Reactions on Silicon-Oxide Substr

- Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones. (2010). NIH Public Access, 21(1), 1-25.

- Epoxidation of Alkenes with Peroxyacids. (2015, March 29). [Video]. YouTube.

- Mayr, H., & Ofial, A. R. (2014). Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects. Chemistry–A European Journal, 20(4), 1103-1110.

- 1-Chloro-1,2-dimethylcyclohexane. PubChem.

- Addition of Radicals to Alkenes. (2023, January 22). Chemistry LibreTexts.

- Visible-Light-Initiated Uranyl-Catalyzed Hydrosilylation and Hydrosulfonylation of Alkenes and Alkynes. (2021).

- Surface-initiated Ring-opening Metathesis Polymerization in the Vapor Phase: An Efficient Method for Grafting Cyclic Olefins of Low Strain Energies. (2012). Journal of the American Chemical Society, 134(38), 15849-15857.

- Oxidation of Alkenes - Epoxidation. (2020, May 30). Chemistry LibreTexts.

- Free Radical Addition in Alkenes, Anti- Markownikoff's Orient

- Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs c

- Lau, P. W. K. (1976). Reactions of vinylsilanes and allylsilanes. McGill University.

- Asymmetric Hydrosilylation of Alkenes. (2021, March 16). Chemistry LibreTexts.

- Acute Degradation of Surface-Bound Unsaturated Polyolefins in Common Solvents under Ambient Conditions. (n.d.). Amazon S3.

- Hydrosilylation C

- Mayr, H., & Ofial, A. R. (2014). Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects. PubMed.

- Ring-closing met

- Free-radical addition. Wikipedia.

- Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. (2016, December 25). [Video]. YouTube.

- ChemInform Abstract: Synthesis of 1‐Chloroalkyl Isocyanates without the Use of Phosgene. (1998). ChemInform, 29(32).

- Alkene epoxid

- Free Radical Addition in Alkenes | Peroxide Effect | Anti Markovnikov Product. (2020, May 21). [Video]. YouTube.

- α-Chlorocarbonyl Compounds : Their Synthesis and Applications. (1983). Bulletin of the Institute for Chemical Research, Kyoto University, 61(2), 115-133.

- Free-radical addition. Grokipedia.

- Epoxidation of Alkenes. (2018, April 28). [Video]. YouTube.

- Ring-closing metathesis example. (2021, September 23). [Video]. YouTube.

- Vinylsilane synthesis. Organic Chemistry Portal.

- Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane. WO2018023980A1.

- Sequential ring-closing metathesis and silicon-assisted cross-coupling reactions: stereocontrolled synthesis of highly substituted unsaturated alcohols. (2001). Organic Letters, 3(23), 3723-3726.

- Cross‐Electrophile C(sp)−Si Coupling of Vinyl Chlorosilanes. (2021).

- Radical-Chain Hydrosilylation of Alkenes Enabled by Triplet Energy Transfer. (2021). Journal of the American Chemical Society, 143(38), 15858-15865.

- 1-Chloro-1-methylcyclohexane. PubChem.

- The plausible mechanism for hydrosilylation of alkene with hydrosilane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2017206671A1 - Dynamic polymer with dynamic cross-linked structure - Google Patents [patents.google.com]

- 3. Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.utc.edu [scholar.utc.edu]

- 5. Surface-initiated Ring-opening Metathesis Polymerization in the Vapor Phase: An Efficient Method for Grafting Cyclic Olefins of Low Strain Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica using 5-Hexenyldimethylchlorosilane

Introduction: The Strategic Advantage of Vinyl-Terminated Silanization

In the realm of materials science, drug development, and advanced diagnostics, the ability to precisely control the surface chemistry of substrates is paramount. Silica, with its abundance of surface hydroxyl (-OH) groups, presents a versatile platform for chemical modification.[1][2] Silanization, the process of covalently bonding organosilane molecules to a surface, is a cornerstone technique for tailoring the properties of silica-based materials, from chromatography media to nanoparticles for targeted drug delivery.[3][4]

This guide focuses on the application of a specific and highly versatile silanizing agent: 5-Hexenyldimethylchlorosilane . The introduction of a terminal vinyl (C=C) group onto the silica surface opens a gateway to a multitude of subsequent chemical transformations, most notably "click" chemistry reactions like thiol-ene coupling.[5][6][7] This two-step modification strategy allows for the attachment of a diverse array of molecules, including peptides, antibodies, and small molecule drugs, with high efficiency and specificity. The dimethylsilyl core offers a stable linkage with reduced steric hindrance compared to tri-functional silanes, providing a well-defined and reproducible surface modification.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound for the surface functionalization of silica. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss essential characterization techniques to validate the success of the modification.

Part 1: The Chemistry of Silanization with this compound

The surface modification of silica with this compound is a robust process that relies on the reactivity of the chlorosilane group with the surface silanol groups (Si-OH) of silica.[8]

The Role of Surface Hydroxyl Groups

The surface of silica is populated with silanol groups, which can be categorized as isolated, vicinal, or geminal. The density and accessibility of these groups are critical for a successful and uniform silanization.[9] For this reason, a pre-treatment or activation of the silica surface is often the first and most crucial step in any modification protocol. This typically involves cleaning the surface to remove organic contaminants and then hydrating it to ensure a high population of reactive silanol groups.

The Silanization Reaction Mechanism

The reaction of this compound with the silica surface proceeds via a nucleophilic attack of the oxygen atom of a surface silanol group on the silicon atom of the silane. This results in the formation of a stable siloxane (Si-O-Si) bond and the liberation of hydrochloric acid (HCl) as a byproduct.[8][10] The presence of a base, such as pyridine or triethylamine, is often included in the reaction mixture to neutralize the HCl, which can otherwise catalyze unwanted side reactions or degrade the silica substrate.

Figure 1: Reaction of this compound with a silica surface.

Part 2: Experimental Protocols

The following protocols are designed to be a robust starting point. Researchers should note that optimization of reaction times, temperatures, and concentrations may be necessary depending on the specific type of silica (e.g., nanoparticles, flat wafers, porous beads) and the desired surface coverage.

Materials and Reagents

-

Silica substrate (e.g., silica nanoparticles, glass slides, silicon wafers)

-

This compound (≥95% purity)

-

Anhydrous Toluene or Heptane (solvent)

-

Anhydrous Triethylamine or Pyridine (HCl scavenger)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol, Acetone, Isopropanol (for washing)

-

Deionized water (18.2 MΩ·cm)

Safety Precaution: this compound is corrosive and reacts with moisture to produce HCl gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Piranha solution (H₂SO₄ and H₂O₂) is extremely corrosive and a strong oxidizer; handle with extreme care.

Protocol 1: Pre-treatment and Activation of Silica Substrates

This protocol describes the cleaning and activation of silica surfaces to ensure a high density of reactive silanol groups.

-

Cleaning:

-

For silica wafers or glass slides, sonicate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

For silica nanoparticles, wash by repeated centrifugation and redispersion in deionized water and ethanol.[11]

-

-

Piranha Etching (for robust substrates like wafers and glass):

-

Prepare the piranha solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Caution: This is a highly exothermic reaction and can be explosive if organic solvents are present.

-

Immerse the cleaned substrates in the piranha solution for 30-60 minutes at room temperature.

-

Rinse the substrates thoroughly with copious amounts of deionized water.

-

-

Drying and Activation:

-

Dry the substrates in an oven at 110-120 °C for at least 2 hours to remove adsorbed water.

-

For immediate use, allow the substrates to cool to room temperature in a desiccator. For storage, keep them under vacuum or in a desiccator.

-

Protocol 2: Surface Modification with this compound

This protocol details the silanization reaction in an anhydrous organic solvent.

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, place the dried silica substrate.

-

Add anhydrous toluene (or another suitable anhydrous solvent) to cover the substrate.

-

-

Reagent Addition:

-

Add triethylamine to the reaction mixture (typically 1.5 equivalents relative to the silane).

-

Slowly add this compound to the reaction mixture via a syringe. A typical concentration is 1-5% (v/v), but this should be optimized.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature for 4-12 hours, or at an elevated temperature (e.g., 60-80 °C) for 2-4 hours to expedite the reaction. The optimal conditions will depend on the substrate and desired surface density.[12]

-

-

Washing and Curing:

-

After the reaction, decant the solution and wash the modified silica substrate extensively with toluene, followed by methanol and then acetone to remove any unreacted silane and byproducts.

-

Dry the modified substrate under a stream of nitrogen or in a vacuum oven.

-

To promote the formation of stable siloxane bonds, a curing step is recommended. Heat the substrate at 100-120 °C for 1-2 hours.[4]

-

Figure 2: Experimental workflow for silica surface modification.

Part 3: Characterization of the Modified Surface

Thorough characterization is essential to confirm the successful covalent attachment of the 5-hexenyl groups and to assess the quality of the modified surface.

Contact Angle Goniometry

A simple yet powerful technique to qualitatively assess the change in surface hydrophobicity. The pristine silica surface is hydrophilic with a low water contact angle. After successful silanization with the hydrophobic hexenyl chain, the water contact angle should significantly increase.[13]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that can provide elemental and chemical state information. The appearance of a Si 2p peak corresponding to the organosilane and a C 1s peak with components from the alkyl chain and the vinyl group, along with a decrease in the O 1s signal from the surface silanols, confirms the presence of the organic layer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, particularly in Attenuated Total Reflectance (ATR) mode for flat surfaces, can identify the characteristic vibrational modes of the attached functional groups. Key peaks to look for include:

-

C-H stretching vibrations of the alkyl chain (~2850-2960 cm⁻¹)

-

C=C stretching of the vinyl group (~1640 cm⁻¹)

-

Disappearance or significant reduction of the broad O-H stretching band of the surface silanols (~3200-3600 cm⁻¹)[2]

Thermogravimetric Analysis (TGA)

For particulate silica, TGA can be used to quantify the amount of organic material grafted onto the surface. By heating the sample and measuring the weight loss at temperatures corresponding to the decomposition of the organic layer, the grafting density can be calculated.

| Parameter | Unmodified Silica | 5-Hexenyl Modified Silica (Typical) |

| Water Contact Angle | < 20° | 80-100°[13] |

| XPS C 1s Signal | Adventitious Carbon Only | Significant increase with aliphatic and vinyl components |

| FTIR C-H Stretch | Absent | Present (~2850-2960 cm⁻¹) |

| FTIR C=C Stretch | Absent | Present (~1640 cm⁻¹) |

| TGA Weight Loss (200-600°C) | Minimal | Significant, corresponding to organic layer decomposition |

Part 4: Downstream Applications - The Power of the Vinyl Group

The primary advantage of using this compound is the introduction of a reactive vinyl handle for further functionalization.

Thiol-Ene "Click" Chemistry

The terminal vinyl group readily participates in thiol-ene "click" reactions, which are highly efficient, proceed under mild conditions, and are tolerant of a wide range of functional groups.[5][14] This allows for the covalent attachment of thiol-containing molecules, such as:

-

Cysteine-containing peptides for proteomics applications.

-

Thiolated DNA or RNA for biosensors.

-

Small molecule drugs with a thiol linker for targeted delivery.

The reaction is typically initiated by UV light or a radical initiator.[6][7]

Figure 3: Thiol-ene click chemistry on a vinyl-functionalized silica surface.

Conclusion

The surface modification of silica with this compound is a powerful and versatile technique for creating functional materials. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to successfully implement this chemistry in their work. By understanding the underlying principles and carefully controlling the experimental parameters, the unique properties of the terminal vinyl group can be leveraged for a wide range of applications in drug development, diagnostics, and materials science.

References

-

Ghelardini, M. M., et al. (2025). Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods. ACS Publications. [Link][5][7]

-

Kupiec, K., Konieczka, P., & Namieśnik, J. (n.d.). Characteristics, Chemical Modification Processes as well as the Application of Silica and its Modified Forms. ResearchGate. [Link][1]

- Evans, E. A. (1992). Vinyl-containing silanol-terminated silicone compositions.

-

N, A. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and... ResearchGate. [Link]

-

Peszler, P. (n.d.). Surface modification of silica aerogels with trimethylchlorosilane in the ambient pressure drying. ResearchGate. [Link][8]

-

(n.d.). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane | Request PDF. ResearchGate. [Link][12]

-

Li, Y., et al. (2025). Binding Properties of Methyltrimethoxysilane-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations. MDPI. [Link][2][15]

-

Wang, H., et al. (2023). Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites. MDPI. [Link]

-

Liu, H., et al. (2023). Detachment of Dodecane from Silica Surfaces with Variable Surface Chemistry Studied Using Molecular Dynamics Simulation. MDPI. [Link][9]

-

(n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. [Link]

-

Ghelardini, M. M. (n.d.). Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods | Request PDF. ResearchGate. [Link][6]

-

Nam, N. S., et al. (2016). Surface modification of silica nanoparticles by hexamethyldisilazane and n-butanol. Semantic Scholar. [Link]

-

Bounekta, O., et al. (n.d.). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Research Article. [Link]

-

Duch, M. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. MDPI. [Link]

-

Nakamura, H., et al. (2007). Reaction of polycyclic aromatic hydrocarbons adsorbed on silica in aqueous chlorine. Environmental Science & Technology. [Link]

-

Vansant, E. F., Van Der Voort, P., & Vrancken, K. C. (1995). Characterization and chemical modification of the silica surface. Ghent University Academic Bibliography. [Link][3]

-

(n.d.). Vinyl-Functional Silicones. Gelest Technical Library. [Link]

-

Gubar, S. V., et al. (2018). A New Route for Preparation of Hydrophobic Silica Nanoparticles Using a Mixture of Poly(dimethylsiloxane) and Diethyl Carbonate. MDPI. [Link]

-

Grimmer, A. R., et al. (1996). Chemistry of the silica surface: reaction with phosphorus pentachloride. PubMed. [Link]

-

(2024). Characteristics and applications of vinyl silicone oil. IOTA CORPORATION LTD.. [Link]

-

(n.d.). Improved Silanization Modification of a Silica Surface and Its Application to the Preparation of a Silica-Supported Polyoxometalate Catalyst | Request PDF. ResearchGate. [Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]

-

Trofimov, A., et al. (2021). A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds. RSC Publishing. [Link][14]

-

Lin, H.-R., et al. (n.d.). Silica nanoparticles modified with vinyltriethoxysilane and their copolymerization with N,N′‐bismaleimide‐4,4′‐diphenylmethane. ResearchGate. [Link]

-

Brodrecht, M. (n.d.). Chemically Modified Silica Materials as Model Systems for the Characterization of Water-Surface Interactions. ResearchGate. [Link]

-

Al-Awady, M. J., et al. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. NIH. [Link]

-

Das, S., et al. (2020). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. ACS Publications. [Link][13]

-

(n.d.). Example of hydrolysis and condensation of trialkoxysilane. ResearchGate. [Link]

-

Schmidt, H. (n.d.). Principles of hydrolysis and condensation reaction of alkoxysilanes. - Part I: Basic investigations on hydrolysis, condensation and densification I. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Characterization and chemical modification of the silica surface [biblio.ugent.be]

- 4. Silanization - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Detachment of Dodecane from Silica Surfaces with Variable Surface Chemistry Studied Using Molecular Dynamics Simulation [mdpi.com]

- 10. Silicon Chemistry – Computational Chemistry [holthausen.anorg.chemie.uni-frankfurt.de]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Hydrosilylation Reactions with 5-Hexenyldimethylchlorosilane

Introduction: The Strategic Importance of Hydrosilylation in Advanced Material Synthesis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry.[1][2] This atom-economical reaction is pivotal in the synthesis of a vast array of functionalized silanes and silicones, which are indispensable in fields ranging from materials science and polymer chemistry to pharmaceuticals and surface modification.[2][3] The focus of this guide is the hydrosilylation of a bifunctional substrate, 5-hexenyldimethylchlorosilane. This molecule is of particular interest as it incorporates both a terminal alkene for hydrosilylation and a reactive chlorosilyl group, making the resulting product a valuable intermediate for subsequent chemical transformations, such as polymerization or surface functionalization.

This document provides a comprehensive protocol for conducting the hydrosilylation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, guide the selection of appropriate catalysts, and provide a detailed, step-by-step experimental procedure. Furthermore, we will cover crucial aspects of reaction monitoring, product characterization, purification, and troubleshooting to ensure a high rate of success and reproducibility in your endeavors.

Reaction Mechanism and Catalyst Selection: A Tale of Two Catalysts

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism.[1][4] This catalytic cycle, illustrated below, involves several key steps:

-

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent platinum catalyst.

-

Olefin Coordination: The alkene substrate coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is often rate-determining and typically proceeds in an anti-Markovnikov fashion for terminal alkenes, placing the silicon atom at the terminal carbon.[1]

-

Reductive Elimination: The desired alkylsilane product is reductively eliminated, regenerating the active platinum catalyst.[4]

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

For the hydrosilylation of this compound, two platinum-based catalysts are predominantly employed:

-

Speier's Catalyst (H₂PtCl₆): A widely used and cost-effective catalyst.[1][3] It requires an induction period for the in-situ reduction of Pt(IV) to the active Pt(0) species.

-

Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This catalyst is highly active and soluble in organic media.[1][3] As a Pt(0) complex, it does not require an induction period, often leading to faster reaction times.[5]

The choice between these catalysts depends on factors such as desired reaction kinetics, cost considerations, and tolerance to potential side reactions. For this protocol, we will focus on the use of Karstedt's catalyst due to its high activity and reliability.

Experimental Protocol: A Step-by-Step Guide

This protocol details the intramolecular hydrosilylation of this compound to yield (chlorodimethylsilyl)cyclohexane.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Major Chemical Supplier | Handle under inert atmosphere. Corrosive. |

| Karstedt's catalyst solution | ~2% Pt in xylene | Major Chemical Supplier | Store refrigerated under inert gas.[6] |

| Anhydrous Toluene | DriSolv® or equivalent | Major Chemical Supplier | Use freshly distilled or from a solvent purification system. |

| Deuterated Chloroform (CDCl₃) | For NMR analysis | Major Chemical Supplier | For reaction monitoring and product characterization. |

| Inert Gas (Argon or Nitrogen) | High purity | Local Gas Supplier | For maintaining an inert atmosphere. |

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations.

-

Round-bottom flasks, oven-dried.

-

Magnetic stirrer and stir bars.

-

Syringes and needles for liquid transfers.

-

Condenser, oven-dried.

-

Temperature-controlled oil bath.

-

NMR spectrometer.

-

GC-MS instrument.

Experimental Workflow:

Sources

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]

- 5. scientificspectator.com [scientificspectator.com]

- 6. Karstedt catalysts | Johnson Matthey [matthey.com]

Application Notes and Protocols: 5-Hexenyldimethylchlorosilane as a Versatile Coupling Agent in Materials Science

Introduction: The Strategic Advantage of the Terminal Alkene

In the landscape of materials science, the ability to controllably modify and functionalize surfaces is paramount for the development of advanced materials with tailored properties. Silane coupling agents are indispensable tools in this endeavor, forming robust chemical bridges between inorganic substrates and organic functionalities.[1] Among these, 5-Hexenyldimethylchlorosilane distinguishes itself through its unique bifunctional nature: a reactive chlorosilane head for covalent attachment to hydroxylated surfaces and a terminal hexenyl (alkene) tail. This terminal alkene is not merely a passive functional group; it is a versatile chemical handle, a gateway to a vast array of subsequent chemical transformations. This guide provides an in-depth exploration of the application of this compound, offering not just protocols, but the strategic reasoning behind them, to empower researchers in creating next-generation materials.

Core Principle: The Silanization Reaction

The utility of this compound as a coupling agent is predicated on the formation of a self-assembled monolayer (SAM) on a hydroxylated surface. The mechanism proceeds via a two-step process:

-

Hydrolysis: The chlorosilane group reacts with trace water, either adsorbed on the substrate surface or present in the reaction solvent, to form a reactive silanol intermediate.

-

Condensation: The silanol then condenses with hydroxyl groups (-OH) on the substrate (e.g., silica, glass, silicon nitride), forming a stable covalent siloxane (Si-O-Substrate) bond. Lateral condensation between adjacent silane molecules can also occur, creating a cross-linked and more stable monolayer.

This process results in a surface densely functionalized with outward-facing hexenyl groups, ready for further chemical modification.

Protocol I: Formation of a this compound Self-Assembled Monolayer (SAM)

This protocol details the formation of a high-quality alkene-terminated monolayer on common substrates like silicon wafers with a native oxide layer (SiO₂), glass slides, or silicon nitride (Si₃N₄) surfaces. The choice between solution-phase and vapor-phase deposition depends on factors such as substrate geometry, desired monolayer quality, and available equipment.

A. Substrate Preparation: The Foundation of a Quality Monolayer

The density and uniformity of the final SAM are critically dependent on the cleanliness and hydroxylation of the substrate surface. A pristine, hydroxyl-rich surface is essential for optimal silanization.

Step-by-Step Substrate Cleaning and Activation:

-

Sonication: Begin by sonicating the substrates in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized (DI) water (15 minutes each).

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Oxidative Treatment (Piranha or UV/Ozone):

-

Piranha Etching (Caution: Extremely Corrosive and Explosive Hazard): Immerse the substrates in a freshly prepared piranha solution (typically a 3:1 or 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15-30 minutes. This process not only removes residual organic residues but also generates a high density of surface hydroxyl groups. After etching, rinse the substrates copiously with DI water.

-

UV/Ozone Cleaning (Safer Alternative): Place the substrates in a UV/Ozone cleaner for 15-20 minutes. The UV radiation and ozone effectively oxidize organic contaminants and generate surface hydroxyls.

-

-

Final Rinse and Dry: Thoroughly rinse the activated substrates with DI water and dry them completely with nitrogen gas. It is crucial to proceed to the silanization step immediately to prevent atmospheric contamination.

B. Solution-Phase Deposition: A Robust and Accessible Method

Solution-phase deposition is a widely used method due to its simplicity and scalability. The choice of an anhydrous solvent is critical to prevent premature polymerization of the silane in solution.

Experimental Parameters for Solution-Phase Deposition:

| Parameter | Recommended Value/Choice | Rationale |

| Solvent | Anhydrous Toluene or Hexane | These non-polar, anhydrous solvents prevent premature hydrolysis and polymerization of the chlorosilane in the bulk solution, favoring reaction at the substrate-liquid interface. |

| Silane Concentration | 1-5 mM | This concentration range is typically sufficient to achieve a full monolayer without excessive physisorbed multilayers, which can be difficult to remove. |

| Reaction Time | 1-2 hours | While initial chemisorption is rapid, a longer reaction time allows for monolayer organization and lateral cross-linking, leading to a more stable film.[2] |

| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at room temperature. Elevated temperatures can sometimes lead to less ordered monolayers. |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is crucial to minimize the presence of water vapor, which can cause unwanted polymerization of the silane in the solution. |

Step-by-Step Protocol:

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane in a glovebox or under an inert atmosphere.

-

Immerse the freshly cleaned and activated substrates into the silane solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere.

-

Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any physisorbed silane molecules.

-

Sonicate the substrates briefly (1-2 minutes) in the rinse solvent to further remove non-covalently bound material.

-

Dry the functionalized substrates under a stream of nitrogen.

-

Optional Curing Step: To enhance the stability of the monolayer through further cross-linking, the coated substrates can be baked at 110-120 °C for 10-15 minutes.

C. Vapor-Phase Deposition: For Conformal Coatings and Controlled Environments

Vapor-phase deposition is advantageous for coating complex geometries and offers precise control over the reaction environment.[3][4][5] This method relies on the volatilization of the silane and its subsequent reaction with the substrate surface in a vacuum chamber.

Experimental Parameters for Vapor-Phase Deposition:

| Parameter | Recommended Value/Choice | Rationale |

| Deposition Chamber Pressure | 10⁻³ to 10⁻⁶ Torr (base pressure) | A high vacuum is necessary to remove atmospheric contaminants before introducing the silane vapor. |

| Silane Vapor Pressure | 10-100 mTorr | This pressure range provides a sufficient concentration of silane molecules to react with the surface without leading to excessive gas-phase reactions. |

| Substrate Temperature | 50-80 °C | A slightly elevated temperature can enhance the reaction kinetics and drive off any weakly adsorbed species. |

| Deposition Time | 30-60 minutes | This duration is typically sufficient to achieve a complete monolayer. |

Step-by-Step Protocol:

-

Place the freshly cleaned and activated substrates in a vacuum deposition chamber.

-

Evacuate the chamber to a base pressure of at least 10⁻³ Torr.

-

Gently heat the substrates to the desired deposition temperature (50-80 °C).

-

Introduce the this compound vapor into the chamber, maintaining a stable pressure of 10-100 mTorr. This can be achieved by placing a small vial of the liquid silane in the chamber and controlling its temperature or by using a needle valve.

-

Allow the deposition to proceed for 30-60 minutes.

-

Evacuate the chamber to remove excess silane vapor.

-

Cool the substrates to room temperature before venting the chamber with an inert gas.

-

Rinse the coated substrates with an appropriate solvent (e.g., hexane or chloroform) to remove any physisorbed molecules.

-

Dry the substrates under a stream of nitrogen.

Validation and Characterization of the Alkene-Terminated Monolayer

A successful silanization process should be validated through surface characterization techniques.

A. Contact Angle Goniometry: A Quick and Sensitive Probe of Surface Energy

Contact angle goniometry is a simple yet powerful technique to assess the change in surface hydrophobicity upon monolayer formation.[6] A clean, hydroxylated silica surface is highly hydrophilic, exhibiting a low water contact angle. After successful functionalization with the hydrocarbon-rich this compound, the surface should become significantly more hydrophobic.

Expected Results:

| Surface | Expected Static Water Contact Angle (θ) |

| Clean, Hydroxylated SiO₂ | < 15° |

| This compound SAM on SiO₂ | 85° - 95° |

A water contact angle within the expected range is a strong indicator of a well-formed, dense monolayer.[7]

B. X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis

XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material.[8][9][10] For a this compound monolayer on a silicon-based substrate, XPS can confirm the presence of the organic layer and provide an estimate of its quality.

Expected XPS Data:

| Element | Key Photoelectron Line | Expected Binding Energy (eV) | Interpretation |

| Carbon | C 1s | ~285.0 eV | Corresponds to the C-C and C-H bonds in the hexenyl chain. |

| Silicon | Si 2p | ~99 eV (substrate) and ~102 eV (siloxane) | The presence of a higher binding energy Si 2p component can indicate the formation of the Si-O-Si linkage of the monolayer.[11] |

| Oxygen | O 1s | ~532 eV | Signal from the underlying SiO₂ substrate. |

| Chlorine | Cl 2p | ~200 eV | Should be absent after a thorough rinsing, indicating complete hydrolysis of the chlorosilane. |

A high-resolution C 1s spectrum should show a single, symmetric peak corresponding to the hydrocarbon chain. The absence of a significant Cl 2p signal is crucial for confirming the covalent attachment of the monolayer.

Diagram: Workflow for SAM Formation and Characterization

Caption: Workflow for the formation and characterization of a this compound SAM.

Protocol II: Post-Functionalization of the Alkene-Terminated Surface

The terminal alkene of the this compound monolayer is a versatile platform for a variety of "click" chemistry reactions, allowing for the attachment of a wide range of molecules.

A. Thiol-Ene "Click" Reaction: A Robust and Orthogonal Ligation Strategy

The thiol-ene reaction is a highly efficient and specific radical-mediated addition of a thiol to an alkene.[12][13] It is widely used for surface functionalization due to its high yields, tolerance to various functional groups, and mild reaction conditions.[8]

Reaction Parameters for Thiol-Ene Functionalization:

| Parameter | Recommended Value/Choice | Rationale |

| Thiol Reagent | Any thiol-containing molecule (e.g., thiolated DNA, peptides, fluorescent dyes) | The reaction is highly versatile and accommodates a wide range of functional thiols.[14] |

| Solvent | Degassed Methanol, Ethanol, or THF | These solvents are good choices for dissolving a variety of thiol reagents and are compatible with the reaction. Degassing is important to remove oxygen, which can inhibit radical reactions. |

| Initiator | Photoinitiator (e.g., DMPA, Irgacure) or Thermal Initiator (e.g., AIBN) | Photoinitiation offers spatial and temporal control over the reaction. Thermal initiation is also effective. |

| Reaction Time | 15-60 minutes (photoinitiated), 1-4 hours (thermally initiated) | The reaction is typically fast, especially when photoinitiated. |

| Temperature | Room Temperature (photoinitiated), 60-80 °C (thermally initiated) | Mild reaction conditions preserve the integrity of sensitive biomolecules. |

Step-by-Step Protocol (Photoinitiated):

-

Prepare a solution of the desired thiol-containing molecule (typically 1-10 mM) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, at ~0.1-1% w/v) in a suitable degassed solvent.

-

Place the this compound-functionalized substrate in the solution in a reaction vessel.

-

Expose the substrate to UV light (e.g., 365 nm) for 15-60 minutes.

-

Remove the substrate and rinse it thoroughly with fresh solvent to remove unreacted reagents.

-

Dry the newly functionalized substrate under a stream of nitrogen.

B. Hydrosilylation: Forming Stable Si-C Bonds

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the alkene, forming a stable silicon-carbon bond.[15] This reaction can be used to introduce a variety of silane-containing molecules to the surface, further expanding its functional capabilities.[16]

Reaction Parameters for Hydrosilylation:

| Parameter | Recommended Value/Choice | Rationale |

| Hydrosilane Reagent | A silane with one or more Si-H bonds (e.g., HSiCl₃, (EtO)₃SiH) | The choice of hydrosilane determines the functionality introduced to the surface. |

| Catalyst | Platinum-based (e.g., Karstedt's catalyst, Speier's catalyst) or other transition metal catalysts | These catalysts are highly effective for hydrosilylation, though they can be expensive.[9] |

| Solvent | Anhydrous Toluene or THF | Anhydrous conditions are essential to prevent side reactions with the hydrosilane and catalyst. |

| Reaction Time | 2-24 hours | Hydrosilylation reactions can be slower than thiol-ene reactions. |

| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the specific catalyst and reactants used. |

Step-by-Step Protocol:

-

In an inert atmosphere, dissolve the hydrosilane reagent and a catalytic amount of a platinum catalyst in anhydrous toluene.

-

Immerse the this compound-functionalized substrate in the solution.

-

Heat the reaction mixture to the desired temperature (if necessary) and stir for 2-24 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the substrate and rinse it extensively with fresh anhydrous solvent.

-

Dry the substrate under a stream of nitrogen.

Diagram: Post-Functionalization Pathways

Caption: Post-functionalization pathways for alkene-terminated surfaces.

Applications in Materials Science and Drug Development

The ability to create robust, functionalizable surfaces using this compound opens up a wide range of applications:

-

Biosensors and Microfluidics: The alkene-terminated surface can be patterned and functionalized with biorecognition elements (antibodies, enzymes, DNA) for the development of highly specific biosensors and lab-on-a-chip devices.[17][18] The robust covalent attachment ensures the stability of the sensing layer during operation.

-

Chromatography: By attaching specific functionalities to the alkene-terminated surface of silica particles, custom chromatography stationary phases can be created for specialized separation needs in drug discovery and purification.

-

Polymer Brushes and Smart Surfaces: The terminal alkene can serve as an anchor point for surface-initiated polymerization (SIP), allowing for the growth of dense polymer brushes.[19][20][21][22] These brushes can be designed to respond to external stimuli (e.g., temperature, pH), creating "smart" surfaces for applications such as controlled drug release and cell culture engineering.

-

Drug Delivery: Nanoparticles functionalized with this compound can be further modified with targeting ligands and drug molecules, creating sophisticated drug delivery systems.

Conclusion: A Versatile Platform for Surface Engineering

This compound is more than just a coupling agent; it is a foundational tool for advanced surface engineering. Its ability to form stable, alkene-terminated self-assembled monolayers provides a versatile platform for a myriad of subsequent chemical modifications. By understanding the principles behind the silanization reaction and the subsequent "click" chemistry transformations, researchers can unlock the full potential of this molecule to create novel materials with precisely controlled surface properties, driving innovation in fields ranging from materials science to drug development.

References

-

Husseini, G. A., et al. (n.d.). XPS of Alkyl Monolayers on Silica Surfaces Prepared from Neat, Heated ClSi(CH3)2CH=CH2 under Ambient Conditions. ResearchGate. Available at: [Link]

-

Aaltodoc. (2024). Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. Aaltodoc. Available at: [Link]

-

Kilian Lab. (n.d.). Functionalization of Acetylene-Terminated Monolayers on Si(100) Surfaces: A Click Chemistry Approach. Kilian Lab. Available at: [Link]

-

SciSpace. (2019). Polysiloxanes Modified by Thiol-Ene Reaction and Their Interaction with Gold Nanoparticles. SciSpace. Available at: [Link]

-

PubMed. (n.d.). X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Waterproof molecular monolayers stabilize 2D materials. PMC. Available at: [Link]

-

MDPI. (2022). Creation of a PDMS Polymer Brush on SiO 2 -Based Nanoparticles by Surface-Initiated Ring-Opening Polymerization. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes. Available at: [Link]

-

ResearchGate. (n.d.). XPS of Alkyl Monolayers on Silica Surfaces Prepared from Neat, Heated (Tridecafluoro-1,1,2,2-tetrahydroocytyl)-1-dimethylchlorosilane under Ambient Conditions. Available at: [Link]

-

MDPI. (n.d.). New Horizons for MXenes in Biosensing Applications. Available at: [Link]

-

RSC Publishing. (n.d.). Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step. Available at: [Link]

-

Academia.edu. (n.d.). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. Available at: [Link]

-

ResearchGate. (n.d.). Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification. Available at: [Link]

-

MDPI. (2024). Towards Industrially Important Applications of Enhanced Organic Reactions by Microfluidic Systems. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Available at: [Link]

-

Materials Horizons. (n.d.). Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance. Available at: [Link]